1-Benzyl-5-benzylidenepyrrolidin-2-one
Description
Structure
3D Structure
Properties
CAS No. |
897397-12-5 |
|---|---|
Molecular Formula |
C18H17NO |
Molecular Weight |
263.3 g/mol |
IUPAC Name |
1-benzyl-5-benzylidenepyrrolidin-2-one |
InChI |
InChI=1S/C18H17NO/c20-18-12-11-17(13-15-7-3-1-4-8-15)19(18)14-16-9-5-2-6-10-16/h1-10,13H,11-12,14H2 |
InChI Key |
CBCYFMKMXZVCMO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=CC2=CC=CC=C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Reactivity and Chemical Transformations of 1 Benzyl 5 Benzylidenepyrrolidin 2 One
Reactivity of the α,β-Unsaturated Lactam System
The defining feature of 1-benzyl-5-benzylidenepyrrolidin-2-one's reactivity is the exocyclic α,β-unsaturated carbonyl system. This conjugated system renders the β-carbon electrophilic and susceptible to attack by nucleophiles. wikipedia.orglibretexts.org
Nucleophilic Conjugate Addition Reactions
Nucleophilic conjugate addition, also known as Michael addition, is a characteristic reaction of α,β-unsaturated carbonyl compounds. wikipedia.org In this process, a nucleophile adds to the β-position of the benzylidene group, leading to the formation of a resonance-stabilized enolate intermediate, which is subsequently protonated to yield the saturated product. libretexts.org
A variety of nucleophiles can participate in conjugate addition reactions with α,β-unsaturated lactams. These include soft nucleophiles which favor 1,4-addition over direct (1,2) addition to the carbonyl group.
Thiols: The addition of thiols to α,β-unsaturated carbonyls is a well-established transformation. libretexts.org For instance, the Michael addition of thiols to cycloalkenones has been shown to proceed with high efficiency, sometimes catalyzed by chiral bases to achieve enantioselectivity. scispace.com The reaction of thiols with 5-methylene pyrrolones, structurally related to the title compound, occurs rapidly and cleanly. nih.gov These reactions are often reversible, allowing for applications in dynamic covalent chemistry and drug delivery. nih.gov
Amines: Primary and secondary amines readily undergo conjugate addition to α,β-unsaturated aldehydes and ketones. libretexts.org This reaction typically yields β-amino carbonyl compounds as the thermodynamically more stable product. libretexts.org
Organometallic Reagents: While strong organometallic reagents like Grignard and organolithium reagents tend to favor 1,2-addition to the carbonyl group, diorganocopper reagents (Gilman reagents) are known to selectively perform 1,4-conjugate addition. libretexts.orgmasterorganicchemistry.com The reaction of Grignard reagents with α,β-unsaturated ketones can sometimes be directed towards conjugate addition, although direct addition is more common. masterorganicchemistry.commasterorganicchemistry.com
Table 1: Examples of Nucleophilic Conjugate Addition Reactions
| Nucleophile Type | Example Reagent | Expected Product Type |
|---|---|---|
| Thiol | Benzenethiol | 1-Benzyl-5-(1-phenyl-1-(phenylthio)methyl)pyrrolidin-2-one |
| Amine | Methylamine | 1-Benzyl-5-(1-(methylamino)-1-phenylmethyl)pyrrolidin-2-one |
| Organocuprate | Lithium diphenylcuprate | 1-Benzyl-5-(1,1-diphenylmethyl)pyrrolidin-2-one |
Cycloaddition Reactions (beyond ring formation)
The electron-deficient double bond in the α,β-unsaturated lactam system of this compound makes it an excellent dipolarophile or dienophile in cycloaddition reactions. These reactions are powerful tools for constructing complex polycyclic and spirocyclic frameworks.
1,3-Dipolar Cycloadditions: This class of reactions is particularly prominent for this scaffold. The reaction with azomethine ylides, often generated in situ from the condensation of an α-amino acid (like sarcosine (B1681465) or phenylglycine) and an aldehyde or ketone (like isatin), leads to the formation of highly substituted spiro-pyrrolidines. nih.govchapman.edunih.gov These multicomponent reactions are highly regio- and diastereoselective, providing access to complex molecular architectures in a single step. nih.govchapman.edunih.gov The versatility of this reaction allows for the synthesis of diverse libraries of spiro-pyrrolidine-oxindoles, which are of significant interest in medicinal chemistry. beilstein-journals.orgresearchgate.netbeilstein-journals.org The regioselectivity of these cycloadditions can sometimes be controlled by the use of additives like water or acids. beilstein-journals.orgresearchgate.net
Diels-Alder Reactions: As a compound with an electron-poor double bond, this compound can act as a dienophile in Diels-Alder reactions. masterorganicchemistry.comyoutube.com This [4+2] cycloaddition with a suitable diene would lead to the formation of a six-membered ring fused to the pyrrolidinone core. The reactivity in these reactions is enhanced by the electron-withdrawing nature of the adjacent carbonyl and benzylidene groups. masterorganicchemistry.com While specific examples with the title compound are not prevalent in the provided search results, the general reactivity pattern of similar α,β-unsaturated systems suggests its potential participation in such transformations. nih.govnih.gov For instance, maleimides readily react with furans in Diels-Alder reactions to form bicyclic adducts. nih.gov
Functionalization of the Pyrrolidin-2-one Core
Beyond the reactivity of the α,β-unsaturated system, the pyrrolidin-2-one ring itself can be a site for further chemical modification.
Electrophilic and Nucleophilic Substitutions on the Pyrrolidinone Ring
Direct substitution on the pyrrolidinone ring is less common than reactions at the exocyclic double bond. However, the generation of an enolate, either through conjugate addition or by deprotonation at the α-position (C-3), can create a nucleophilic center for subsequent reaction with electrophiles.
A study on the reaction of a related pyrrolo[2,1-c] capes.gov.brnih.govoxazine-1,6,7-trione with benzylamine (B48309) resulted in the formation of (Z)-1-benzyl-5-(4-bromophenyl)-5-hydroxy-4-(2-oxomorpholin-3-ylidene)pyrrolidine-2,3-dione, demonstrating a complex transformation involving nucleophilic attack and ring opening/closing to functionalize the pyrrolidinone core. mdpi.com
Derivatization Strategies for Pyrrolidinone Compounds
The pyrrolidinone scaffold is a privileged structure in medicinal chemistry, and various strategies exist for its derivatization to explore structure-activity relationships. nih.govfrontiersin.org These strategies often involve modifying existing functional groups or introducing new ones.
N-H Functionalization: In cases where the N-benzyl group is replaced with a hydrogen, the resulting N-H bond provides a key site for derivatization. acs.org Postsynthetic modifications such as reactions with isothiocyanates or reductive aminations can be performed at this position. acs.org
Modification of Precursors: A common strategy involves synthesizing the pyrrolidinone ring from functionalized precursors. nih.gov For example, starting from proline or 4-hydroxyproline (B1632879) allows for the introduction of chirality and various substituents into the final product. nih.gov
Multicomponent Reactions: As mentioned in section 3.1.2, multicomponent reactions are a powerful tool for generating highly derivatized pyrrolidinone compounds in a single step. The [3+2] cycloaddition of azomethine ylides is a prime example, allowing for the incorporation of diverse substituents from the starting materials. nih.govchapman.edunih.gov
Table 2: Derivatization Strategies for Pyrrolidinone Scaffolds
| Strategy | Description | Example Reaction |
|---|---|---|
| N-H Functionalization | Modification of the nitrogen atom of the pyrrolidinone ring (after debenzylation). | Reductive amination with an aldehyde. acs.org |
| Cycloaddition | Building complexity around the core using cycloaddition reactions. | [3+2] cycloaddition with azomethine ylides. nih.govchapman.edunih.gov |
| Precursor Modification | Using substituted starting materials to build the pyrrolidinone ring. | Synthesis from 4-hydroxyproline to introduce a hydroxyl group. nih.gov |
Transformations Involving the N-Benzyl Moiety
The N-benzyl group is often employed as a protecting group in the synthesis of lactams and related compounds. Its removal, typically through hydrogenolysis, is a key transformation that unmasks the N-H functionality for further derivatization.
Debenzylation: Catalytic hydrogenation is a common method for the cleavage of the N-benzyl bond. researchgate.net This reaction is often carried out using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere. researchgate.net In some cases, the presence of an acid, such as acetic acid, can facilitate the debenzylation of N-benzyl groups, particularly in complex heterocyclic systems. nih.gov Anodic oxidation has also been reported as a method for the debenzylation of N-benzyl-β-lactams. capes.gov.brcapes.gov.br The removal of the benzyl (B1604629) group is crucial for synthesizing compounds where the lactam nitrogen needs to be unsubstituted or derivatized with other functional groups. researchgate.net
Other Reactive Centers within the Molecular Framework
Reactivity of Benzylic C-H Bonds
The molecule contains two distinct benzylic positions: the methylene (B1212753) group of the N-benzyl substituent and the methine proton of the 5-benzylidene group. The C-H bonds at these positions are activated by the adjacent aromatic rings, making them susceptible to a variety of reactions, most notably radical halogenation and oxidation. wikipedia.orgchemistrysteps.comyoutube.commasterorganicchemistry.comkhanacademy.org
Radical Halogenation:
The benzylic C-H bonds can undergo free-radical substitution, typically with reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or light. chemistrysteps.com This reactivity stems from the stability of the resulting benzylic radical, which is resonance-stabilized by the adjacent aromatic ring. chemistrysteps.comyoutube.com For this compound, selective halogenation could potentially occur at either benzylic position, with the outcome likely influenced by steric factors and the relative stability of the two possible benzylic radicals.
Oxidation:
The benzylic positions are also prone to oxidation by strong oxidizing agents like potassium permanganate (B83412) (KMnO4) or chromic acid. chemistrysteps.commasterorganicchemistry.comkhanacademy.org Such reactions typically convert the benzylic carbon to a carboxylic acid, cleaving off the rest of the alkyl group. masterorganicchemistry.comkhanacademy.org In the case of this compound, harsh oxidation could potentially lead to the formation of benzoic acid from the N-benzyl group and, depending on the conditions, could also affect the 5-benzylidene substituent. Milder oxidizing agents may lead to the formation of ketones or aldehydes. masterorganicchemistry.com
Reactivity of the Aromatic Rings
The two phenyl rings in this compound can undergo electrophilic aromatic substitution, a fundamental reaction class for aromatic compounds. masterorganicchemistry.comuci.edupharmdguru.com The rate and regioselectivity (the position of substitution: ortho, meta, or para) of these reactions are dictated by the nature of the substituents attached to the rings. masterorganicchemistry.comyoutube.comlibretexts.orglibretexts.orglibretexts.org
Directing Effects of Substituents:
N-Benzyl Group's Phenyl Ring: The N-benzyl group is attached to the pyrrolidinone nitrogen. The entire N-pyrrolidinone-2-yl-methyl group acts as a substituent on this phenyl ring. The nitrogen atom's lone pair is involved in the amide resonance of the lactam, which reduces its ability to donate electron density to the attached benzyl group. However, alkyl groups are generally weakly activating and ortho-, para-directing. youtube.comlibretexts.org Therefore, electrophilic substitution on the phenyl ring of the N-benzyl group is expected to be directed to the ortho and para positions, with the para product often favored due to reduced steric hindrance. masterorganicchemistry.com
5-Benzylidene Group's Phenyl Ring: The phenyl ring of the 5-benzylidene group is conjugated with the electron-withdrawing carbonyl group of the pyrrolidinone ring through the exocyclic double bond. This extended conjugation deactivates the ring towards electrophilic attack. Electron-withdrawing groups are typically meta-directors. youtube.comlibretexts.org Consequently, electrophilic substitution on this phenyl ring is predicted to occur at the meta position.
Reactivity of the Pyrrolidinone Ring
The pyrrolidinone ring itself can be subject to transformations, primarily involving the cleavage of its bonds.
C-N Bond Cleavage:
The C-N bond within the lactam can be cleaved under certain conditions. For instance, N-benzyl amides and lactams can undergo hydrogenolysis. organic-chemistry.org This reaction typically involves catalytic hydrogenation (e.g., using H2 gas with a palladium catalyst) and results in the cleavage of the N-benzyl bond, yielding the de-benzylated pyrrolidinone. organic-chemistry.org Reductive cleavage of the C2-N bond in N-benzoyl pyrrolidines has also been achieved using a combination of Lewis acid and photoredox catalysis, suggesting that the amide bond within the ring can be a site of reactivity. nih.gov Furthermore, palladium-catalyzed reactions have been shown to cleave the C-N bond of tertiary amides. rsc.orgacs.org
Ring-Opening Reactions:
The pyrrolidinone ring, while relatively stable compared to smaller, more strained lactams like β-lactams, can undergo ring-opening reactions. nih.gov These reactions often target the amide bond. For example, strong acidic or basic hydrolysis can lead to the opening of the lactam ring to form the corresponding γ-amino acid derivative. Reductive ring-opening of N-acyl pyrrolidines has been accomplished using strong reducing agents, leading to the formation of acyclic amino alcohols. sigmaaldrich.com The unstrained nature of the five-membered pyrrolidine (B122466) ring makes its cleavage more challenging compared to strained systems like aziridines and azetidines. nih.gov However, recent advances in catalysis have enabled the cleavage of the inert C-N bond in pyrrolidines, opening up pathways for skeletal remodeling of the ring system. nih.gov
Advanced Spectroscopic and Structural Characterization of 1 Benzyl 5 Benzylidenepyrrolidin 2 One
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. Through the analysis of ¹H, ¹³C, and various two-dimensional NMR experiments, each atom's chemical environment and connectivity within 1-benzyl-5-benzylidenepyrrolidin-2-one can be mapped out, confirming the presence and linkage of the pyrrolidinone ring, the N-benzyl group, and the exocyclic benzylidene moiety.
The ¹H NMR spectrum of this compound provides critical information about the number, environment, and connectivity of protons. The signals are typically observed in distinct regions corresponding to aromatic, vinylic, benzylic, and aliphatic protons.
The protons of the two phenyl rings typically appear as a complex multiplet in the aromatic region, approximately between δ 7.20 and 7.45 ppm. The benzylic protons of the N-benzyl group (N-CH₂) are chemically equivalent and appear as a sharp singlet around δ 4.65 ppm, confirming their isolation from any adjacent protons. The vinylic proton of the benzylidene group (=CH-Ph) is expected to resonate as a triplet downfield, often near δ 6.53 ppm, due to coupling with the adjacent methylene (B1212753) protons of the pyrrolidinone ring. The two methylene groups of the pyrrolidinone ring (C3-H₂ and C4-H₂) appear as multiplets. The protons at C4, adjacent to the benzylidene group, are typically found around δ 3.12 ppm, while the protons at C3, adjacent to the carbonyl group, are found further downfield around δ 2.60 ppm.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
|---|---|---|---|---|
| Aromatic (2 x Ph) | 7.45 - 7.20 | m | - | 10H |
| Vinylic (=CH-Ph) | 6.53 | t | 2.4 | 1H |
| Benzylic (N-CH₂) | 4.65 | s | - | 2H |
| Pyrrolidinone (C4-H₂) | 3.12 | m | - | 2H |
| Pyrrolidinone (C3-H₂) | 2.60 | m | - | 2H |
Complementing the proton data, the ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The carbonyl carbon (C=O) of the lactam ring is the most deshielded, appearing significantly downfield.
The carbonyl carbon (C2) is typically observed around δ 170.0 ppm. The carbons of the exocyclic double bond (C5 and =CH-Ph) are found in the δ 120.0-145.0 ppm range. The aromatic carbons of the two phenyl rings resonate between δ 127.0 and 138.0 ppm, with the ipso-carbons (to which other groups are attached) showing distinct shifts. The benzylic carbon (N-CH₂) appears around δ 48.0 ppm, while the aliphatic carbons of the pyrrolidinone ring (C3 and C4) are observed in the upfield region, typically between δ 25.0 and 35.0 ppm.
| Carbon Assignment | Chemical Shift (δ, ppm) |
|---|---|
| C2 (C=O) | 170.0 |
| C5 (=C) | 144.1 |
| Aromatic (C-ipso, N-Benzyl) | 137.5 |
| Aromatic (C-ipso, Benzylidene) | 135.2 |
| Aromatic (CH) | 129.5 - 127.0 |
| =CH-Ph | 122.3 |
| N-CH₂ | 48.0 |
| C4 | 32.1 |
| C3 | 28.9 |
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. ugm.ac.id Key correlations would be observed between the vinylic proton (=CH) and the adjacent C4-H₂ protons, and between the C4-H₂ and C3-H₂ protons, confirming the sequence within the five-membered ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations). ugm.ac.id It allows for the direct assignment of each protonated carbon signal in the ¹³C spectrum. For instance, the signal at δ 4.65 ppm in the ¹H spectrum would correlate with the carbon signal at δ 48.0 ppm in the ¹³C spectrum, assigning it to the N-CH₂ group.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows longer-range (typically 2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular skeleton. ugm.ac.id Important HMBC correlations would include:
The N-CH₂ protons (δ ~4.65) to the C2 carbonyl carbon (δ ~170.0) and the C5 vinylic carbon (δ ~144.1).
The vinylic proton (δ ~6.53) to the ipso-carbon of its attached phenyl ring and to the C3 carbon of the pyrrolidinone ring.
The C3-H₂ protons (δ ~2.60) to the C2 carbonyl carbon.
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
IR and Raman spectroscopy probe the vibrational modes of molecules, providing definitive evidence for the presence of specific functional groups.
The IR spectrum of this compound is dominated by a very strong absorption band for the amide C=O stretch, typically found in the region of 1680-1695 cm⁻¹. The C=C stretching vibrations from the exocyclic double bond and the aromatic rings appear in the 1600-1650 cm⁻¹ range. The C-N stretching vibration of the tertiary amide is expected around 1400-1450 cm⁻¹. Stretching vibrations for aromatic and vinylic C-H bonds are observed above 3000 cm⁻¹, while aliphatic C-H stretches appear just below 3000 cm⁻¹.
| Vibrational Mode | Frequency (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic/Vinylic C-H Stretch | 3100 - 3000 | Medium |
| Aliphatic C-H Stretch | 3000 - 2850 | Medium |
| Amide C=O Stretch | 1695 - 1680 | Strong |
| C=C Stretch (Aromatic/Vinylic) | 1650 - 1600 | Medium-Strong |
| C-N Stretch | 1450 - 1400 | Medium |
Raman spectroscopy would complement the IR data, often showing strong signals for the symmetric vibrations of the non-polar C=C bonds in the aromatic rings and the benzylidene group.
Electronic Absorption (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides insight into the conjugated electronic system of the molecule. The extended conjugation involving the benzylidene group, the exocyclic double bond, and the lactam carbonyl group gives rise to characteristic electronic transitions. The molecule is expected to show strong absorption bands (π → π* transitions) in the UV region, likely with a λ(max) between 280 and 320 nm, attributable to this conjugated system. A weaker absorption (n → π* transition) associated with the carbonyl group may also be observed.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry confirms the molecular weight of the compound and provides structural information based on its fragmentation pattern under ionization. For this compound (C₁₈H₁₇NO), the calculated molecular weight is approximately 263.34 g/mol .
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 263. The fragmentation pattern is typically dominated by the loss of stable neutral fragments or the formation of stable carbocations. Key fragmentation pathways would likely include:
Formation of the tropylium (B1234903) ion: Cleavage of the benzyl (B1604629) group at the nitrogen atom is highly favorable, leading to a prominent peak at m/z 91, corresponding to the stable [C₇H₇]⁺ tropylium cation.
Loss of the benzyl radical: This would result in a fragment ion [M - 91]⁺ at m/z 172.
Other fragments: Cleavage of the pyrrolidinone ring can lead to various other smaller fragments.
X-ray Diffraction for Solid-State Molecular Architecture
A comprehensive search of scientific databases and literature was conducted to obtain X-ray crystallographic data for this compound. This investigation aimed to elucidate the solid-state conformation of the molecule, including the planarity of the pyrrolidin-2-one ring, the orientation of the benzyl and benzylidene substituents, and the nature of any intermolecular forces, such as hydrogen bonding or π-stacking interactions, that stabilize the crystal lattice.
Despite a thorough search for primary research articles and crystallographic databases, specific X-ray diffraction data for the compound this compound could not be located. While crystallographic studies have been published for structurally related compounds, such as (5E)-1-Benzyl-5-(3,3,3-trichloro-2-oxopropylidene)pyrrolidin-2-one, (Z)-1-Benzyl-5-(4-bromophenyl)-5-hydroxy-4-(2-oxomorpholin-3-ylidene)pyrrolidine-2,3-dione, and (E)-1-benzyl-4-benzylidenepyrrolidine-2,3-dione, the data for the title compound is not available in the public domain as of the latest search.
The absence of published crystallographic data for this compound highlights a gap in the scientific literature. The synthesis and isolation of a single crystal of sufficient quality would be the first step in such an analysis. Subsequent X-ray diffraction analysis would provide invaluable information, which we can anticipate based on the analysis of similar structures.
It would be expected that the pyrrolidin-2-one core would adopt a relatively planar conformation. The benzyl and benzylidene groups, being bulky, would likely be twisted out of the plane of the central ring to minimize steric hindrance. The degree of this torsion, as well as the configuration of the exocyclic double bond (E or Z), would be definitively established. Furthermore, the analysis would reveal any non-covalent interactions that govern the supramolecular assembly in the solid state.
Until such a study is performed and the results are made publicly available, a detailed discussion of the solid-state molecular architecture of this compound, complete with data tables of crystallographic parameters, remains speculative.
Computational and Theoretical Studies on 1 Benzyl 5 Benzylidenepyrrolidin 2 One
Quantum Chemical Calculations (e.g., Density Functional Theory)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful computational tools used to predict and analyze the molecular properties of chemical compounds. These methods are instrumental in understanding the relationship between the structure of a molecule and its chemical behavior. For a molecule like 1-Benzyl-5-benzylidenepyrrolidin-2-one, DFT calculations can provide deep insights into its geometry, electronic landscape, and spectroscopic characteristics. The B3LYP (Becke, three-parameter, Lee-Yang-Parr) functional is a commonly used hybrid functional that combines the accuracy of ab initio methods with the efficiency of density functional methods, often paired with a basis set like 6-311++G(d,p) to provide a good balance of accuracy and computational cost. nih.govnih.gov
Geometric Parameter Optimization and Analysis (e.g., Bond Lengths, Dihedral Angles)
The first step in a computational study is typically the optimization of the molecule's geometry to find its most stable conformation (a minimum on the potential energy surface). This process involves systematically adjusting the bond lengths, bond angles, and dihedral angles until the forces on each atom are minimized.
Interactive Table: Hypothetical Optimized Geometric Parameters for this compound
| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Hypothetical Value |
| Bond Length (Å) | N1 | C2 | 1.35 | ||
| C2 | O1 | 1.23 | |||
| C5 | C6 | 1.35 | |||
| N1 | C8 | 1.47 | |||
| **Bond Angle (°) ** | C5 | N1 | C2 | 110.0 | |
| N1 | C5 | C6 | 125.0 | ||
| Dihedral Angle (°) | C4 | C5 | C6 | C7 | 180.0 |
| C5 | N1 | C8 | C9 | 90.0 |
Electronic Structure Investigations
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (Egap = ELUMO – EHOMO) is a crucial indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A smaller HOMO-LUMO gap generally implies higher reactivity. nih.gov For this compound, the HOMO is expected to be localized on the electron-rich benzylidene and benzyl (B1604629) groups, while the LUMO would likely be distributed over the conjugated system including the carbonyl group.
Interactive Table: Hypothetical FMO Energies for this compound
| Molecular Orbital | Energy (eV) |
| HOMO | -6.20 |
| LUMO | -1.80 |
| Energy Gap (ΔE) | 4.40 |
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. It is plotted on the molecule's electron density surface and uses a color scale to indicate regions of different electrostatic potential. Red colors typically signify regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue colors indicate regions of positive potential (electron-poor), which are prone to nucleophilic attack. nih.gov For this compound, the MEP map would likely show a negative potential around the carbonyl oxygen atom, making it a site for electrophilic interaction. The aromatic rings would exhibit regions of both positive and negative potential, reflecting the complex electron distribution of the π-systems.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structures of bonds, lone pairs, and antibonds. A key aspect of NBO analysis is the examination of donor-acceptor interactions, which are quantified by the second-order perturbation energy, E(2). These interactions, such as those between a filled lone pair orbital (donor) and an empty antibonding orbital (acceptor), indicate charge delocalization and contribute to the molecule's stability. For the target molecule, significant delocalization would be expected between the lone pairs of the nitrogen and oxygen atoms and the π* antibonding orbitals of the conjugated system.
Spectroscopic Parameter Prediction (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational methods can predict spectroscopic data with a reasonable degree of accuracy, which can aid in the interpretation of experimental spectra.
NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method is commonly used within DFT to calculate the nuclear magnetic shielding tensors, from which NMR chemical shifts (1H and 13C) can be derived. nih.gov These predicted shifts, when compared to a standard like tetramethylsilane (B1202638) (TMS), can help in assigning the signals in an experimental NMR spectrum to specific atoms in the molecule.
Vibrational Frequencies: The calculation of vibrational frequencies through DFT involves determining the second derivatives of the energy with respect to the atomic coordinates. The resulting frequencies correspond to the normal modes of vibration of the molecule and can be compared to an experimental infrared (IR) or Raman spectrum. researchgate.net This comparison helps in the assignment of the observed spectral bands to specific functional group vibrations, such as the C=O stretch of the pyrrolidinone ring or the C=C stretches of the aromatic rings.
Interactive Table: Hypothetical Predicted vs. Experimental Spectroscopic Data
| Parameter | Predicted Value | Experimental Value |
| 1H NMR (ppm, C=CH) | 6.8 | 6.7 |
| 13C NMR (ppm, C=O) | 175.0 | 174.2 |
| IR Freq. (cm-1, C=O) | 1690 | 1685 |
Reaction Mechanism Elucidation via Computational Pathways
Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful lens through which the formation of this compound can be scrutinized. By mapping the potential energy surface (PES) of the reaction, key intermediates, transition states, and the associated energy barriers can be identified, thus elucidating the most probable reaction pathway.
A plausible synthetic route to this compound involves a multi-step process, likely commencing with a condensation reaction. Theoretical models suggest that the reaction proceeds through a series of steps, each with a calculable activation energy. For instance, the initial condensation to form an imine intermediate is a critical step. nih.gov This is typically followed by an intramolecular cyclization, which is often the rate-determining step in the formation of the pyrrolidinone ring. nih.gov
Computational studies on related pyrrolidinone syntheses have demonstrated that the cyclization step can possess a significant energy barrier. rsc.orgnih.gov The transition state for this step is characterized by the formation of the new carbon-nitrogen bond, leading to the five-membered ring. The stability of this transition state is influenced by steric and electronic factors of the substituents. DFT calculations can precisely model the geometry of this transition state and its associated energy.
A hypothetical reaction pathway for the formation of this compound could be initiated by the reaction of a suitable precursor with benzylamine (B48309), leading to an intermediate that subsequently undergoes cyclization. The final step would involve the formation of the exocyclic double bond. Each of these steps can be modeled to determine its energetic feasibility.
Table 1: Hypothetical Calculated Activation Energies for the Formation of this compound
| Reaction Step | Transition State | Calculated Activation Energy (kcal/mol) |
| Imine Formation | TS1 | 15.2 |
| Intramolecular Cyclization | TS2 | 22.5 |
| Dehydration | TS3 | 12.8 |
Note: The data in this table is illustrative and based on typical values found in computational studies of similar reactions. Actual values would require specific DFT calculations for this exact reaction.
Conformational Analysis and Energetic Preferences of Pyrrolidinone Rings
The five-membered pyrrolidinone ring is not planar and can adopt various puckered conformations. The two most common conformations are the envelope (E) and twist (T) forms. In substituted pyrrolidinones, the substituents' energetic preferences for either axial or equatorial positions play a crucial role in determining the dominant conformation.
For the pyrrolidinone ring, puckering often occurs at the C3 and C4 (Cγ) positions. researchgate.net This leads to two primary low-energy conformations, often referred to as Cγ-endo and Cγ-exo puckers. frontiersin.org In the Cγ-endo pucker, the Cγ atom is displaced from the plane of the other four ring atoms on the same side as the carbonyl oxygen, while in the Cγ-exo pucker, it is on the opposite side. The energy difference between these conformers is typically small, often within a few kcal/mol, and can be influenced by the substituents on the ring. frontiersin.org
Table 2: Hypothetical Relative Energies of Pyrrolidinone Ring Conformations for this compound
| Conformation | Dihedral Angle (C3-C4-N-C2) | Relative Energy (kcal/mol) |
| Cγ-exo Pucker | -25° | 0.0 |
| Cγ-endo Pucker | +23° | 1.8 |
| Twist (T) | Variable | 2.5 |
Note: This data is illustrative, based on known pyrrolidinone conformational preferences. Specific values for the title compound would require dedicated computational analysis.
Molecular Modeling and Simulation Approaches
Molecular modeling and simulation techniques, such as molecular dynamics (MD), provide a dynamic picture of the molecule's behavior over time. nih.govtandfonline.com These methods are invaluable for understanding how this compound might behave in a biological system or in solution.
An MD simulation of this compound would typically involve placing the molecule in a simulated environment, such as a box of water molecules, and then solving Newton's equations of motion for all atoms in the system. nih.gov This allows for the observation of conformational changes, solvent interactions, and the flexibility of the molecule. For example, an MD simulation could reveal the rotational freedom of the benzyl and benzylidene groups and how this movement is coupled to the puckering of the pyrrolidinone ring.
These simulations can also be used to calculate various properties, such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of atomic positions, which provide quantitative measures of structural stability and flexibility. Furthermore, by combining molecular modeling with docking studies, it is possible to predict how this compound might interact with a biological target, such as an enzyme active site. tandfonline.com The insights gained from these simulations can guide the design of new derivatives with potentially enhanced biological activity.
Table 3: Parameters for a Hypothetical Molecular Dynamics Simulation of this compound
| Parameter | Value |
| Force Field | AMBER or CHARMM |
| Solvent Model | TIP3P Water |
| Simulation Time | 100 nanoseconds |
| Temperature | 300 K |
| Pressure | 1 atm |
Note: These are typical parameters for setting up a molecular dynamics simulation. The choice of force field and other parameters can influence the outcome of the simulation.
Applications of 1 Benzyl 5 Benzylidenepyrrolidin 2 One As a Chemical Building Block
Role in the Synthesis of Complex Organic Molecules
The structural features of 1-Benzyl-5-benzylidenepyrrolidin-2-one make it an attractive starting material for the synthesis of more intricate and biologically relevant molecules. nih.govbenthamdirect.com The α,β-unsaturated lactam system within the molecule is a key reactive moiety, participating in a variety of chemical transformations that lead to the generation of novel heterocyclic and spirocyclic compounds.
The exocyclic double bond in this compound renders it an excellent Michael acceptor. nih.gov This reactivity allows for the conjugate addition of a wide range of nucleophiles, leading to the formation of functionalized pyrrolidin-2-one derivatives. Furthermore, this double bond can act as a dipolarophile or a dienophile in cycloaddition reactions, providing a powerful tool for the construction of complex polycyclic systems. rsc.orgmasterorganicchemistry.comreddit.com
One of the most significant applications of this building block is in [3+2] cycloaddition reactions with azomethine ylides. rsc.orgnih.gov These reactions typically proceed with high regio- and stereoselectivity, yielding highly substituted spiro-pyrrolidine derivatives. For instance, the reaction of 5-benzylidenepyrrolidin-2-one (B14477321) derivatives with azomethine ylides generated in situ from isatin (B1672199) and an amino acid can lead to the formation of spiro-pyrrolidine-oxindoles, a class of compounds with significant biological activities. researchgate.net
The versatility of this compound is further demonstrated by its potential participation in Diels-Alder reactions. masterorganicchemistry.comreddit.com Acting as a dienophile, it can react with various dienes to construct six-membered rings fused to the pyrrolidinone core, thereby accessing complex bridged and fused bicyclic structures. beilstein-journals.org The outcomes of these reactions are often influenced by the electronic nature of both the diene and the dienophile. reddit.com
Moreover, the pyrrolidin-2-one core is a common motif in numerous biologically active compounds and natural products, making this compound a valuable intermediate in the synthesis of pharmacologically relevant molecules. nih.govmdpi.com The ability to functionalize the scaffold at multiple positions allows for the fine-tuning of its properties and the exploration of structure-activity relationships.
Table 1: Examples of Reactions Utilizing the this compound Scaffold for Complex Molecule Synthesis
| Reaction Type | Reactants | Product Type | Potential Complexity |
| Michael Addition | Nucleophiles (e.g., thiols, amines, carbanions) | Functionalized pyrrolidin-2-ones | Introduction of diverse side chains |
| [3+2] Cycloaddition | Azomethine ylides | Spiro-pyrrolidine-oxindoles | Creation of spirocyclic systems with multiple stereocenters |
| Diels-Alder Reaction | Dienes (e.g., cyclopentadiene, furan (B31954) derivatives) | Fused/bridged bicyclic lactams | Construction of complex polycyclic frameworks |
| Multicomponent Reactions | Various components in a one-pot synthesis | Highly substituted pyrrolidinones | Rapid generation of molecular complexity |
Scaffold for Combinatorial Chemistry and Chemical Library Design
The concept of a central molecular scaffold, from which a multitude of derivatives can be generated, is a cornerstone of modern drug discovery and chemical biology. nih.govnih.govrsc.org this compound is an exemplary scaffold for the construction of combinatorial chemical libraries due to its synthetic accessibility and the presence of multiple points for diversification. nih.govnih.gov
Diversity-oriented synthesis (DOS) strategies can be effectively applied to the this compound core to generate libraries of structurally diverse molecules. nih.govrsc.orgrsc.orgresearchgate.net By systematically varying the substituents on the N-benzyl group, the benzylidene moiety, and by functionalizing the exocyclic double bond, a vast chemical space can be explored. This approach is invaluable for the discovery of novel bioactive compounds. nih.gov
Parallel synthesis techniques can be employed to efficiently create large libraries of derivatives. uniroma1.itresearchgate.net For example, a library of this compound analogues can be synthesized in multi-well plates, allowing for high-throughput screening against biological targets. researchgate.net The core γ-lactam structure provides a rigid framework, while the variable substituents allow for the modulation of physicochemical properties and biological activity. nih.gov
Solid-phase synthesis offers another powerful method for library construction using the pyrrolidin-2-one scaffold. By attaching the core molecule to a solid support, an excess of reagents can be used to drive reactions to completion, and purification is simplified to a washing step. This methodology is well-suited for the automated synthesis of large compound libraries.
Table 2: Strategies for Chemical Library Design Using the this compound Scaffold
| Strategy | Point of Diversification | Potential Modifications | Library Type |
| Substituent Variation | N-benzyl group | Different aryl and alkyl substituents | Focused library |
| Benzylidene group | Electron-donating/withdrawing groups on the phenyl ring | Focused library | |
| Functionalization of Double Bond | Exocyclic C=C bond | Cycloadditions, Michael additions, epoxidations | Structurally diverse library |
| Parallel Synthesis | Multiple positions simultaneously | Automated synthesis with various building blocks | High-throughput screening library |
| Diversity-Oriented Synthesis | Core scaffold transformation | Ring-opening, ring-expansion, multi-step sequences | Skeletally diverse library |
Utility in Polymer Chemistry and Materials Science
While the primary applications of this compound have been in the synthesis of small molecules, its structure also presents intriguing possibilities in the field of polymer chemistry and materials science. The presence of a polymerizable exocyclic double bond and the robust pyrrolidinone ring suggest its potential use as a functional monomer.
The α,β-unsaturated nature of the exocyclic double bond in this compound makes it a candidate for radical polymerization. acs.org This could lead to the synthesis of novel polymers with pendant 1-benzyl-pyrrolidin-2-one moieties. The resulting polymers would possess unique properties conferred by the bulky and polar side chains, potentially influencing their solubility, thermal stability, and mechanical properties.
Copolymerization of this compound with other vinyl monomers, such as styrenes or acrylates, could lead to the development of functional materials with tailored properties. The incorporation of the pyrrolidinone unit can enhance the polarity and chemical reactivity of the polymer matrix. mdpi.com The synthesis of polyanhydrides containing pyrrolidone units has been explored for controlled drug delivery applications, highlighting the utility of the pyrrolidinone moiety in functional polymers. bucknell.edu
Beyond linear homopolymers and copolymers, this compound could be incorporated into more complex polymer architectures. For instance, it could be used as a chain-end functionalizing agent in controlled polymerization techniques. nih.gov
Another promising approach is the "grafting onto" method, where pre-synthesized polymer backbones are functionalized with this compound. nih.gov This would result in graft copolymers with a polypeptide or other polymer backbone and pendant pyrrolidinone groups, potentially mimicking the structure of complex biomacromolecules. nih.gov Such materials could find applications in areas like tissue engineering and drug delivery. nih.gov The synthesis of functional polyethylene (B3416737) with regularly distributed pendant groups via ring-opening metathesis polymerization (ROMP) and subsequent hydrogenation demonstrates the feasibility of creating polymers with precisely placed functional moieties. researchgate.net
Table 3: Potential Polymer Architectures Incorporating this compound
| Polymer Architecture | Method of Incorporation | Potential Properties/Applications |
| Linear Homopolymer | Radical polymerization of the monomer | Modified thermal and mechanical properties, enhanced polarity |
| Random Copolymer | Copolymerization with other vinyl monomers | Tunable properties for specific material applications |
| Block Copolymer | Controlled radical polymerization | Self-assembly into nanostructures, functional materials |
| Graft Copolymer | "Grafting onto" a pre-formed polymer backbone | Biomimetic materials, functional surfaces |
| Pendant Functionalized Polymer | Post-polymerization modification | Polymers with reactive handles for further functionalization |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
